molecular formula C8H14ClN3O3S2 B2393688 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride CAS No. 1170915-85-1

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride

Cat. No.: B2393688
CAS No.: 1170915-85-1
M. Wt: 299.79
InChI Key: VYGGGPUTBQXMBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine moiety, and a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylthiazol-2(3H)-one with piperazine in the presence of a sulfonylating agent. The reaction conditions often require a solvent such as dichloromethane or chloroform and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methylthiazol-2(3H)-one: Lacks the piperazine and sulfonyl groups.

    5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one: Lacks the methyl group.

    4-methyl-5-(piperazin-1-yl)-1,3-thiazol-2(3H)-one: Lacks the sulfonyl group.

Uniqueness

4-methyl-5-(piperazin-1-ylsulfonyl)-1,3-thiazol-2(3H)-one hydrochloride is unique due to the presence of both the piperazine and sulfonyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S2.ClH/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11;/h9H,2-5H2,1H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGGGPUTBQXMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.